molecular formula C22H19BO3 B7977843 Bis(4-methoxynaphthalen-1-YL)borinic acid

Bis(4-methoxynaphthalen-1-YL)borinic acid

Cat. No.: B7977843
M. Wt: 342.2 g/mol
InChI Key: YFWYPBVTZIYAPA-UHFFFAOYSA-N
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Description

Bis(4-methoxynaphthalen-1-yl)borinic acid is an organic compound with the chemical formula C22H19BO3. It is a boronic acid derivative, characterized by the presence of two 4-methoxynaphthalen-1-yl groups attached to a boron atom. This compound is of interest in various fields of chemistry due to its unique structural and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(4-methoxynaphthalen-1-yl)borinic acid typically involves the reaction of 4-methoxynaphthalene with a boron-containing reagent. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst to facilitate the formation of the carbon-boron bond . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Bis(4-methoxynaphthalen-1-yl)borinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic esters or boronic acids.

    Reduction: Reduction reactions can convert the borinic acid to boranes.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Substitution reactions often require the use of strong acids or bases as catalysts.

Major Products Formed

The major products formed from these reactions include boronic esters, boranes, and various substituted derivatives of the original compound.

Scientific Research Applications

Bis(4-methoxynaphthalen-1-yl)borinic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which bis(4-methoxynaphthalen-1-yl)borinic acid exerts its effects involves the interaction of the boron atom with various molecular targets. In Suzuki-Miyaura coupling reactions, the boron atom forms a complex with the palladium catalyst, facilitating the formation of carbon-carbon bonds . In biological systems, the boron atom can interact with enzymes and other proteins, potentially inhibiting their activity or altering their function.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid: Another boronic acid derivative commonly used in organic synthesis.

    4-Methoxyphenylboronic acid: Similar in structure but with a phenyl group instead of a naphthyl group.

    2-Methoxynaphthalen-1-ylboronic acid: A related compound with a single naphthyl group.

Uniqueness

Bis(4-methoxynaphthalen-1-yl)borinic acid is unique due to the presence of two 4-methoxynaphthalen-1-yl groups, which can provide enhanced stability and reactivity in certain chemical reactions compared to its analogs.

Properties

IUPAC Name

bis(4-methoxynaphthalen-1-yl)borinic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19BO3/c1-25-21-13-11-19(15-7-3-5-9-17(15)21)23(24)20-12-14-22(26-2)18-10-6-4-8-16(18)20/h3-14,24H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFWYPBVTZIYAPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C2=CC=CC=C12)OC)(C3=CC=C(C4=CC=CC=C34)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19BO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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